molecular formula C20H17ClN2O3 B2680278 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide CAS No. 1043267-26-0

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide

Cat. No.: B2680278
CAS No.: 1043267-26-0
M. Wt: 368.82
InChI Key: AAPOSCISRJHVCI-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O3 and its molecular weight is 368.82. The purity is usually 95%.
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Biological Activity

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity, mechanism of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

  • SMILES : CCOC1=CC=C(C=C1)C2=CC(=C(NC(=O)C=C2)Cl)C=N2
  • Molecular Weight : Approximately 340.8 g/mol

This compound exhibits lipophilic characteristics, which may influence its absorption and distribution in biological systems.

Antiviral Activity

Recent studies have highlighted the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with specific activity against HIV. The compound demonstrated significant antiviral efficacy against wild-type (WT) HIV strains and various resistant mutants.

Strain EC50 (µM) CC50 (µM) Selectivity Index (SI)
WT HIV0.0055>221>40,000
K103N Mutant0.15>221>1,473
Y181C Mutant0.0249>221>8,873

The selectivity index (SI), calculated as CC50/EC50, indicates a high therapeutic window, suggesting that the compound is relatively non-toxic at effective antiviral concentrations .

Molecular docking studies have elucidated the interaction of this compound with key amino acid residues in the reverse transcriptase enzyme. The biphenyl structure allows for π–π stacking and hydrophobic interactions with residues such as Tyr181 and Tyr188, while hydrogen bonding occurs with Ile180 and Glu138 .

In Vivo Studies

In vivo toxicity studies conducted on rat models indicated that single doses up to 183 mg/kg did not result in mortality; however, a significant decrease in body weight was observed post-administration. This suggests that while the compound has a favorable safety profile at certain doses, further investigation into dosage optimization is warranted .

Structural Optimization

Further optimization of the compound by modifying the chlorine substituent led to enhanced antiviral activity against both WT and mutant strains. For instance, removal of the chlorine atom resulted in a derivative with an EC50 of 3.4 nM against the K103N mutant strain, significantly improving its potency .

Properties

IUPAC Name

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-2-25-15-7-9-16(10-8-15)26-18-6-4-3-5-17(18)23-20(24)14-11-12-22-19(21)13-14/h3-13H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPOSCISRJHVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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